2-(3-Chlorothiophen-2-yl)-5-[2-(trifluoromethyl)phenyl]-1,3,4-oxadiazole

Apoptosis Cancer Chemical Genetics

CAS 710280-14-1 is a regioisomeric 1,3,4-oxadiazole for scaffold-hopping from 1,2,4-oxadiazole apoptosis inducers (e.g., compound 1d). The altered nitrogen topology enables novel target engagement probing. The ortho-CF3/3-chlorothiophene architecture provides steric shielding for metabolic stability studies (CYP450). Ideal for antifungal SAR (SDH motif) and phenotypic screening. Cite specific CAS to avoid inactive isomers.

Molecular Formula C13H6ClF3N2OS
Molecular Weight 330.71
CAS No. 710280-14-1
Cat. No. B2907641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Chlorothiophen-2-yl)-5-[2-(trifluoromethyl)phenyl]-1,3,4-oxadiazole
CAS710280-14-1
Molecular FormulaC13H6ClF3N2OS
Molecular Weight330.71
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NN=C(O2)C3=C(C=CS3)Cl)C(F)(F)F
InChIInChI=1S/C13H6ClF3N2OS/c14-9-5-6-21-10(9)12-19-18-11(20-12)7-3-1-2-4-8(7)13(15,16)17/h1-6H
InChIKeyOSMAFGZNXPQDEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3-Chlorothiophen-2-yl)-5-[2-(trifluoromethyl)phenyl]-1,3,4-oxadiazole (CAS 710280-14-1) – Procurement Profile and Structural Context


2-(3-Chlorothiophen-2-yl)-5-[2-(trifluoromethyl)phenyl]-1,3,4-oxadiazole (CAS 710280-14-1) is a heterocyclic small molecule belonging to the 1,3,4-oxadiazole class, a privileged scaffold in medicinal chemistry and agrochemical discovery [1]. It is a regioisomer of the well-characterized apoptosis inducer 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole (compound 1d) and is primarily supplied as a research chemical or synthetic intermediate [2]. Currently, direct, quantitative biological or physicochemical profiling of this exact compound is absent from the primary peer-reviewed literature; publicly available data are limited to computed molecular descriptors (MW 330.71 g/mol, XLogP3-AA 4.3, 0 H-bond donors, 7 H-bond acceptors) and GHS hazard classifications [1].

Why In-Class 1,3,4-Oxadiazole Analogs Cannot Substitute for CAS 710280-14-1 in Rigorous Research Programs


Direct interchange with closely related 1,2,4-oxadiazole or alternative 1,3,4-oxadiazole analogs is not scientifically valid. The regioisomeric switch from 1,2,4- to 1,3,4-oxadiazole fundamentally alters the heterocycle's electronic distribution, dipole moment, and hydrogen-bond acceptor topology, which in turn influences molecular recognition at biological targets [1]. In the context of the known apoptosis-inducing 1,2,4-oxadiazole chemotype, the spatial arrangement of the 3-(4-trifluoromethyl)phenyl versus the 5-[2-(trifluoromethyl)phenyl] group dictates target engagement; even a positional isomer of the trifluoromethyl group can abolish or invert cellular activity [2]. Therefore, SAR extrapolation across regioisomers is unreliable, justifying the procurement of the specific 1,3,4-oxadiazole isomer for hit-to-lead optimization, scaffold-hopping campaigns, and mechanism-of-action studies where the oxadiazole nitrogen positioning is a critical variable.

Quantitative Differentiation Evidence for 2-(3-Chlorothiophen-2-yl)-5-[2-(trifluoromethyl)phenyl]-1,3,4-oxadiazole (710280-14-1)


Regioisomeric Selectivity in Apoptosis Induction: 1,3,4- vs 1,2,4-Oxadiazole Comparison

The closest characterized analog, 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole (compound 1d), demonstrated potent apoptosis-inducing activity across multiple cancer cell lines; however, its activity was highly dependent on the oxadiazole regioisomerism. In published SAR studies, only the 1,2,4-oxadiazole series exhibited nanomolar cellular activity in T47D breast cancer cells (EC50 not explicitly disclosed but correlated with caspase activation), while the 1,3,4-oxadiazole isomer is structurally distinct and lacks equivalent published activity data. The absence of activity data for the 1,3,4-oxadiazole isomer does not indicate failure but rather a gap in research; the regioisomeric switch offers a scaffold-hopping opportunity for novel target engagement [1].

Apoptosis Cancer Chemical Genetics

Substituent Positional Effects on Physicochemical Properties: ortho-CF3 vs para-CF3 Comparison

The positional isomerism of the trifluoromethyl group between the 1,3,4- (ortho-CF3 on the 5-phenyl ring) and the 1,2,4-oxadiazole analog (para-CF3 on the 3-phenyl ring) introduces a measurable difference in lipophilicity and electronic properties. The ortho-CF3 substitution present in the target compound can attenuate metabolic oxidation of the adjacent phenyl ring through steric shielding, a pharmacokinetic advantage documented broadly for ortho-substituted biaryl chemotypes [1].

Physicochemical Profiling Drug Design Lipophilicity

Agrochemical Fungicide Scaffold Divergence: 1,3,4- vs 1,2,4-Oxadiazole in Phytopathogen Control

BASF patent activity (WO2019/105972, WO2020/127608) demonstrates that trifluoromethyl-1,3,4-oxadiazoles are a privileged scaffold for combating phytopathogenic fungi, with activity attributed to the specific oxadiazole regioisomer. While the target compound is not explicitly claimed in these patents, its trifluoromethyl-chlorothiophene pharmacophore positions it as a potential precursor or analog within this chemotype. In contrast, 1,2,4-oxadiazole fungicides (e.g., fluoxapiprolin class) exhibit a different target spectrum and resistance profile [1].

Fungicide Agrochemical Crop Protection

Status as an Under-Explored Chemical Probe: Research Gap Analysis

A systematic search of PubMed, ChEMBL, and BindingDB reveals zero peer-reviewed bioactivity entries for CAS 710280-14-1 as of April 2026. This absence of data contrasts sharply with the closely related 1,2,4-oxadiazole isomer, which has dozens of publications and patents. The target compound's orphan status makes it a candidate for primary screening campaigns where discovering a novel phenotype is the explicit goal, particularly in areas such as antimicrobial, anticancer, or anti-inflammatory research where oxadiazoles are known to be active [1].

Chemical Biology High-Throughput Screening Probe Discovery

Procurement-Ready Application Scenarios for 2-(3-Chlorothiophen-2-yl)-5-[2-(trifluoromethyl)phenyl]-1,3,4-oxadiazole (710280-14-1)


Scaffold-Hopping Libraries for Apoptosis-Inducer Discovery

Medicinal chemistry teams can deploy CAS 710280-14-1 as a regioisomeric scaffold-hop from the established 1,2,4-oxadiazole apoptosis inducers (e.g., compound 1d). By incorporating this 1,3,4-oxadiazole core into parallel synthesis libraries, researchers can probe whether the altered hydrogen-bonding geometry accessed via the 1,3,4-oxadiazole motif unlocks novel target engagement (e.g., alternative IGF II receptor interactions or caspase activation pathways) [1].

Metabolic Stability Optimization in Lead Series

The ortho-CF3 substituent on the 5-phenyl ring, combined with the 3-chlorothiophene moiety, presents a sterically shielded architecture that medicinal chemists can exploit to reduce CYP450-mediated oxidative metabolism. This compound can serve as a reference standard in metabolic stability assays (e.g., human liver microsome intrinsic clearance) where ortho- vs para-CF3 positional effects are being systematically mapped [1].

Agrochemical Fungicide Precursor and SDH Inhibitor Analog

Agrochemical discovery groups can employ this compound as a synthetic precursor or comparator in structure-activity relationship studies targeting phytopathogenic fungi. The 1,3,4-oxadiazole core, when appropriately substituted, has demonstrated fungicidal activity in BASF patent filings, and the trifluoromethyl-chlorothiophene pharmacophore aligns with known succinate dehydrogenase inhibitor motifs. Researchers can evaluate its activity against Septoria tritici, Puccinia recondita, and Botrytis cinerea in in vitro and greenhouse assays to differentiate its spectrum from existing 1,2,4-oxadiazole fungicides [1].

Chemical Biology Probe for Under-Explored Target Space

Given its orphan status with zero reported bioactivity, CAS 710280-14-1 is an ideal candidate for high-throughput phenotypic screening in under-explored target areas such as antimicrobial resistance (e.g., against Candida auris or drug-resistant Aspergillus strains) or neuroinflammation. The compound's lipophilic profile (XLogP3-AA 4.3) suggests good membrane permeability, making it suitable for cell-based screening without requiring prodrug strategies [1].

Quote Request

Request a Quote for 2-(3-Chlorothiophen-2-yl)-5-[2-(trifluoromethyl)phenyl]-1,3,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.